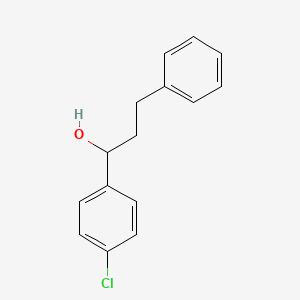

1-(4-Chlorophenyl)-3-phenylpropan-1-ol

Description

Properties

CAS No. |

6948-70-5 |

|---|---|

Molecular Formula |

C15H15ClO |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-phenylpropan-1-ol |

InChI |

InChI=1S/C15H15ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,15,17H,6,11H2 |

InChI Key |

DBGJHSSLHOMBQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-phenylpropan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors to optimize yield and purity. The choice of catalysts and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as LiAlH4 or NaBH4.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-phenylpropan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Chalcones

Chalcone derivatives, such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (Compound 1 in ), share structural similarities with the target compound but differ in the presence of an α,β-unsaturated ketone system. Key comparisons include:

The α,β-unsaturated ketone in chalcones enhances electrophilicity, contributing to higher cytotoxicity in derivatives like (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (IC₅₀ = 22.41 μg/mL) .

Amino-Alcohol Derivatives

Compounds such as 1-(4-chlorophenyl)-3-(piperidin-1-yl)propan-1-ol () demonstrate the impact of nitrogen-containing substituents. These derivatives exhibit improved solubility and stereochemical complexity, enabling enantioseparation via capillary electrophoresis with cyclodextrin selectors .

Sulfur- and Fluorine-Containing Analogs

The introduction of sulfur (e.g., 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]propan-1-one , ) or trifluoromethyl groups (e.g., 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine , ) alters electronic properties and bioactivity. Such modifications enhance metabolic stability and target binding in pharmaceutical contexts .

Key Research Findings

Cytotoxicity and Anticancer Potential

- Chalcone derivatives with halogen substitutions (e.g., 4-chlorophenyl, 3-bromophenyl) show potent cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 22.41–42.22 μg/mL .

Q & A

Q. What are effective synthetic routes for 1-(4-Chlorophenyl)-3-phenylpropan-1-ol?

- Methodological Answer: A common approach involves the Grignard reaction: (i) React 4-chlorophenylmagnesium bromide with cinnamaldehyde to form a secondary alcohol intermediate. (ii) Reduce the intermediate using sodium borohydride (NaBH₄) in ethanol to yield the target compound. Alternatively, catalytic hydrogenation of 1-(4-chlorophenyl)-3-phenylpropan-1-one using palladium on carbon (Pd/C) under H₂ atmosphere provides high yields . Purity is verified via NMR (¹H/¹³C) and HPLC (>98%).

Q. How can researchers safely handle and purify this compound?

- Methodological Answer: Use solvent recrystallization (ethanol/water mixtures) for purification. Waste containing chlorinated byproducts must be segregated and treated by certified hazardous waste facilities to avoid environmental contamination . Always employ fume hoods, nitrile gloves, and chemical-resistant goggles during synthesis.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer:

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.2–7.4 (aromatic protons), δ 4.5–4.7 (hydroxyl proton), δ 2.8–3.1 (methylene groups).

- IR Spectroscopy: Broad O-H stretch (~3400 cm⁻¹), C-Cl stretch (~750 cm⁻¹).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 260 (M⁺) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer: The chiral center at the hydroxyl-bearing carbon enables enantioselective applications. Use chiral column chromatography (Chiralpak IA or IB) to resolve enantiomers. Kinetic resolution studies with lipases (e.g., Candida antarctica) show differential reactivity: the (R)-enantiomer reacts 3× faster in acetylation reactions than the (S)-form .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to model electrostatic potential surfaces. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes reveals hydrogen bonding between the hydroxyl group and Thr-319 residue (binding energy: −8.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer: Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) is critical. For example, substituting THF with DMF in nucleophilic substitution reactions increases yields from 45% to 72% due to improved solvation of intermediates . Replicate experiments under inert atmospheres (Ar/N₂) to minimize oxidation discrepancies.

Q. What strategies mitigate dehydrohalogenation side reactions during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.